molecular formula C8H16ClNS B2768558 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2219371-41-0

3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B2768558
CAS No.: 2219371-41-0
M. Wt: 193.73
InChI Key: VHHIORGRRMGWIC-UHFFFAOYSA-N
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Description

3-Methyl-8-thiabicyclo[321]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H15NS·HCl It is characterized by a bicyclic structure containing a sulfur atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions. Starting materials such as 3-methylcyclohexanone and thiourea can be used to introduce the sulfur atom into the bicyclic framework.

    Introduction of the amine group: The amine group is introduced through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the bicyclic structure or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced bicyclic amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-Methyl-8-thiabicyclo[32

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure and amine group allow it to bind to specific sites on these targets, modulating their activity. The sulfur atom may also play a role in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine: Lacks the hydrochloride salt form.

    8-Thiabicyclo[3.2.1]octan-3-amine: Lacks the methyl group at the 3-position.

    3-Methyl-8-azabicyclo[3.2.1]octan-3-amine: Contains a nitrogen atom instead of sulfur.

Uniqueness

3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride is unique due to the presence of both a sulfur atom and an amine group in a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-8(9)4-6-2-3-7(5-8)10-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIORGRRMGWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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